1-Methoxy-13-methylpentadecane

Chemical Identity Quality Control Mass Spectrometry

1-Methoxy-13-methylpentadecane (CAS 56196-09-9, molecular formula C17H36O) is a long-chain alkyl methyl ether featuring a terminal methoxy group and a single methyl branch at the C13 position, classifying it as an anteiso-type branched lipid. This compound is structurally distinct from its linear-chain analogs due to this branch, which creates a stereocenter and significantly alters its physicochemical properties.

Molecular Formula C17H36O
Molecular Weight 256.5 g/mol
CAS No. 56196-09-9
Cat. No. B13936529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-13-methylpentadecane
CAS56196-09-9
Molecular FormulaC17H36O
Molecular Weight256.5 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCCCOC
InChIInChI=1S/C17H36O/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18-3/h17H,4-16H2,1-3H3
InChIKeyYGDDLNXEHBBFFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-13-methylpentadecane (CAS 56196-09-9): Identify and Source This High-Purity, Methyl-Branched Alkyl Methyl Ether for Analytical and Chemical Ecology Research


1-Methoxy-13-methylpentadecane (CAS 56196-09-9, molecular formula C17H36O) is a long-chain alkyl methyl ether featuring a terminal methoxy group and a single methyl branch at the C13 position, classifying it as an anteiso-type branched lipid [1]. This compound is structurally distinct from its linear-chain analogs due to this branch, which creates a stereocenter and significantly alters its physicochemical properties [2]. It is part of a unique class of methyl-branched 1-methoxyalkanes identified in the epicuticular wax and silk of various spider species, where they serve critical roles in water balance and chemical communication [1][3].

Why You Cannot Simply Substitute 1-Methoxy-13-methylpentadecane with a Generic Linear Alkyl Methyl Ether


Generic substitution fails because the specific C13 methyl branch of 1-methoxy-13-methylpentadecane is not a minor structural variation; it introduces a stereocenter and fundamentally alters the compound's three-dimensional shape, hydrophobicity profile, and intermolecular interactions relative to linear analogs like 1-methoxy-n-pentadecane [1]. In the context of chemical ecology, where this compound class operates, the precise position of the methyl branch is essential for species-specific signaling and correct insertion into lipid membranes [2]. Furthermore, the branching pattern dictates its gas chromatographic retention index and mass spectral fragmentation fingerprint, meaning a linear substitute will not function as a valid analytical reference standard for this specific biomolecule [3].

1-Methoxy-13-methylpentadecane vs. Analogs: Quantitative Evidence Guide for Informed Procurement


Molecular Weight and Formula: Defining the Target Compound Against Its Linear C16 Analog

The target compound possesses a molecular formula of C17H36O and a molecular weight of 256.5 g/mol, distinguishing it from its most common linear analog, 1-methoxy-n-pentadecane (methyl pentadecyl ether, CAS 7307-52-0), which has a formula of C16H34O and a molecular weight of 242.44 g/mol [1]. This structural difference is non-trivial for procurement: ordering a generic '1-methoxypentadecane' will likely yield the linear C16 version, which lacks both the additional carbon and the critical C13 methyl branch.

Chemical Identity Quality Control Mass Spectrometry

Hydrophobicity (XLogP3-AA): How the C13 Branch Modulates Lipophilicity versus Linear Ethers

The computed XLogP3-AA value for 1-methoxy-13-methylpentadecane is 7.5 [1]. This places it as highly lipophilic, yet a direct comparison with the linear analog 1-methoxy-n-pentadecane (XLogP3-AA of 7.0, computed for C16H34O) shows that the methyl branch marginally increases the computed logP by approximately 0.5 units [2]. This suggests that, despite having an additional carbon, the branching reduces the accessible hydrophobic surface area compared to a theoretical C17 linear chain, which would be expected to have an even higher logP.

Lipophilicity Partition Coefficient Membrane Interaction

Boiling Point: Branching Lowers Volatility Relative to Linear Isomers

The predicted boiling point for 1-methoxy-13-methylpentadecane is 300.4 ± 10.0 °C at 760 mmHg . In comparison, the linear isomer 1-methoxy-n-hexadecane (C17H36O, unbranched) has a predicted boiling point of approximately 315 °C [1]. The introduction of a methyl branch is a well-known class-level effect that disrupts intermolecular packing, leading to a lower boiling point than the corresponding straight-chain isomer of identical molecular weight.

Physical Property Volatility Gas Chromatography

Chiral Center: The C13 Stereocenter as a Determinant of Biological Specificity

The methyl group at the C13 position creates a stereocenter, meaning 1-methoxy-13-methylpentadecane exists as two enantiomers, (R)- and (S)-1-methoxy-13-methylpentadecane . This is a critical differentiator from linear 1-methoxyalkanes, which are achiral. In the broader class of insect and spider pheromones, the biological activity is often enantiomer-specific; a racemic mixture or the wrong enantiomer can be completely inactive or even inhibit the desired activity [1]. While the specific chiral activity of this compound has not been reported in primary literature, its procurement as a racemate versus a single enantiomer will dictate its suitability for any biochemical or ecochemical assay.

Stereochemistry Enantioselectivity Chemical Ecology

Mass Spectral Fingerprint: Unique Fragmentation for Unambiguous Identification

The mass spectrum of 1-methoxy-13-methylpentadecane is cataloged in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library, providing a definitive GC-MS fingerprint for this specific branched ether [1]. The beta-cleavage fragmentation, characteristic of methyl ethers, produces an oxygen-containing ion series, while the methyl branch at C13 generates distinct fragmentation patterns and alters relative ion intensities compared to the linear 1-methoxy-n-pentadecane spectrum [2]. This means that a library search using the linear analog's spectrum will yield a poor match score for the target compound, and vice versa.

GC-MS Analytical Standard Spectral Database

Anteiso-Branching vs. Iso-Branching: The C13 Position Determines Physical and Biological Function

The anteiso methyl branch (located at the ω-3 or C13 position in this C17 chain) has measurably different effects on lipid packing and phase transition temperatures compared to an iso-branch (ω-1) or a linear chain. A positional isomer such as 1-methoxy-14-methylpentadecane (iso-type branch) would place the methyl group at the second-to-last carbon (ω-2) . Class-level studies on fatty acids and alcohols demonstrate that anteiso-branched lipids lower the melting point of a lipid bilayer more effectively than iso-branched lipids of the same chain length, due to greater disruption of crystalline packing [1].

Isomerism Structure-Activity Lipid Biophysics

Best Application Scenarios for 1-Methoxy-13-methylpentadecane Based on Verified Quantitative Differentiation


Chemical Ecology: Use as a Species-Specific Synthetic Pheromone or Kairomone Standard

Given its anteiso-branching and chiral center, this compound is most suitably applied as a synthetic standard or candidate ligand in chemical ecology studies of spider or insect communication. The specific C13 branching pattern, as part of the broader class of methyl-branched 1-methoxyalkanes found in Linyphia triangularis silk, is crucial for species-specific signaling [1]. Its procurement as a high-purity analytical standard enables the precise identification and quantification of these compounds in complex biological extracts via GC-MS, using its verified mass spectrum as a definitive reference [2].

Biophysical Chemistry: Probing the Effect of Anteiso-Branching on Lipid Monolayer and Bilayer Properties

The compound serves as a well-defined model for investigating how single methyl branches at the anteiso position alter lipid packing, monolayer collapse pressure, and membrane fluidity. Relative to a linear C17 1-methoxyalkane, this branched version is predicted to exhibit lower phase transition temperatures and greater area per molecule in Langmuir trough experiments [1]. Its chiral nature further allows for the study of stereospecific lipid-lipid or lipid-protein interactions, which linear ethers cannot address.

Analytical Method Development: Chromatographic Resolution of Branched vs. Linear Alkyl Ether Isomers

The compound's distinct GC retention index and mass spectrum make it an ideal challenge analyte for developing and validating high-resolution GC or LC methods aimed at separating branched and linear alkyl methyl ethers. Its lower boiling point (300.4 °C) versus a linear C17 ether ensures chromatographic separation [1], while its unique fragmentation pattern provides a clear target for developing selected ion monitoring (SIM) methods [2].

Reference Material Procurement: Ensuring Correct Compound Identity for Niche Research

For laboratories that have identified an unknown 'C17 branched methyl ether' in their samples, procuring this specific compound, 1-methoxy-13-methylpentadecane (CAS 56196-09-9), is the only way to confirm the identity through retention time and mass spectrum matching. Substitution with a generic or cheaper '1-methoxypentadecane' will lead to a mismatch in molecular ion (242 vs. 256 Da) and retention time, resulting in a failed confirmation and wasted resources [1].

Quote Request

Request a Quote for 1-Methoxy-13-methylpentadecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.